2-(3'-Methyl-[1,1'-biphenyl]-2-yl)propanenitrile
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Overview
Description
2-(3’-Methyl-[1,1’-biphenyl]-2-yl)propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a biphenyl structure with a methyl group at the 3’ position and a propanenitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3’-Methyl-[1,1’-biphenyl]-2-yl)propanenitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, under inert conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(3’-Methyl-[1,1’-biphenyl]-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-(3’-Methyl-[1,1’-biphenyl]-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3’-Methyl-[1,1’-biphenyl]-2-yl)propanenitrile depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
3-Methylbiphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Methylpropanenitrile: Lacks the biphenyl structure, resulting in different physical and chemical properties.
Properties
IUPAC Name |
2-[2-(3-methylphenyl)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-6-5-7-14(10-12)16-9-4-3-8-15(16)13(2)11-17/h3-10,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCJEPIBAPTNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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